4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1356144-48-3. It has a molecular weight of 241.04 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, which include this compound, involves a 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates. These sulfates are synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 241.04 .Scientific Research Applications
Binding Affinity in Adenosine Receptors
4-Aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters have been synthesized and evaluated for their binding affinity at adenosine receptors. These compounds show high affinity and selectivity toward the A1 receptor subtype, indicating their potential in therapeutic applications targeting these receptors (Manetti et al., 2005).
Precursor for Polyheterocyclic Ring Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for creating new polyheterocyclic ring systems. These systems have potential applications in various chemical and pharmaceutical fields due to their complex structures and properties (Abdel‐Latif et al., 2019).
N-Alkylation and Electrophilic Substitution Reactions
2-Methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, which are structurally similar to 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, have undergone various N-alkylation and electrophilic substitution reactions. These reactions highlight the compound's reactivity and potential for creating derivatives with varied biological activities (Brown & McGeary, 1994).
Palladium-Catalyzed Cross Coupling
4-Bromopyrazolo[1,5-a]pyrazines have been used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl(hetaryl)boronic acids. This approach is significant for the synthesis of complex molecules useful in pharmaceutical research (Hrynyshyn et al., 2019).
Antibacterial Properties
Pyrazolo[1,5-a]pyrimidine derivatives synthesized from related compounds have shown antibacterial properties. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Abdelriheem et al., 2017).
Anticancer Assessment
Derivatives of pyrazolo[4,3-c]pyridines, which are structurally related to this compound, have been investigated for anticancer activity against various carcinoma cell lines, showing promising results (Metwally & Deeb, 2018).
Safety and Hazards
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAXKWHYUASCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743168 | |
Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356144-48-3 | |
Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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